4-Phenoxyphthalic acid
Overview
Description
4-Phenoxyphthalic acid is a chemical compound with the formula C14H10O5 . It contains a total of 30 bonds, including 20 non-hydrogen bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 carboxylic acids (aromatic), 2 hydroxyl groups, and 1 aromatic ether .
Synthesis Analysis
The synthesis of 4-Phenoxyphthalic acid involves a series of steps. The method comprises adding a proper amount of diphenyl ether and dichloromethane into the same reactor, then adding an anhydrous aluminum trichloride solution into the reactor, stirring, adding acetic anhydride after stirring for 30-50 minutes, heating the reactor, and continuously stirring .Molecular Structure Analysis
The molecular structure of 4-Phenoxyphthalic acid is characterized by its bond composition. It contains a total of 30 bonds, including 20 non-hydrogen bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 carboxylic acids (aromatic), 2 hydroxyl groups, and 1 aromatic ether .Scientific Research Applications
Environmental and Health Implications
- Endocrine Disruption and Neural Impact: Studies have shown that certain phthalates, similar in structure to 4-phenoxyphthalic acid, can act as endocrine disruptors. For instance, 4-nonylphenol, a compound structurally related to phthalates, was found to induce death in neural stem cells and exhibit cytotoxicity through apoptosis and cell cycle arrest, suggesting potential impacts on neurogenesis (Kudo et al., 2004).
- Toxicity and Biological Impact: Phthalates, including compounds structurally related to 4-phenoxyphthalic acid, are associated with cytotoxicity, endocrine disruption, and effects on xenobiotic metabolism in organisms. For example, certain phthalates have been found to induce oxidative stress and affect hormone synthesis (Mankidy et al., 2013).
Analytical and Chemical Studies
- Chromatographic Analysis: Studies involving compounds similar to 4-phenoxyphthalic acid have been conducted to improve chromatographic methods. For example, research on salicylic acid and related compounds has led to better selectivity and resolution in chromatography, which can be relevant for analyzing phenoxyphthalic acid derivatives (Goss, 1998).
Biological Activities and Potential Applications
- Antioxidant Properties: Similar compounds, like 4-hydroxyisophthalic acid, have shown significant antioxidant activities, suggesting that 4-phenoxyphthalic acid could also possess similar properties. These antioxidants are effective against various free radicals and may have health implications (Srivastava et al., 2012).
- Microbial Degradation: Research has explored the microbial degradation of phthalates, which could be relevant for environmental management and bioremediation strategies involving 4-phenoxyphthalic acid (Boll et al., 2020).
properties
IUPAC Name |
4-phenoxyphthalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c15-13(16)11-7-6-10(8-12(11)14(17)18)19-9-4-2-1-3-5-9/h1-8H,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDITAXSGNKBOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501314445 | |
Record name | 4-Phenoxyphthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501314445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
37951-15-8 | |
Record name | 4-Phenoxyphthalic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37951-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Phenoxyphthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501314445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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